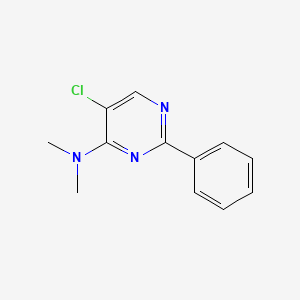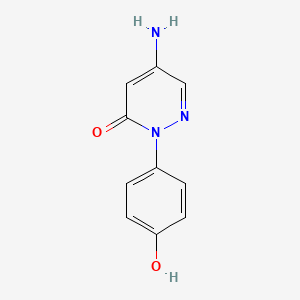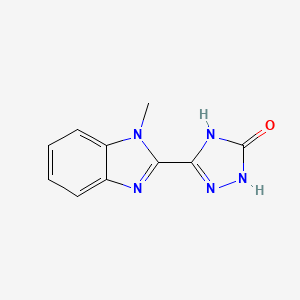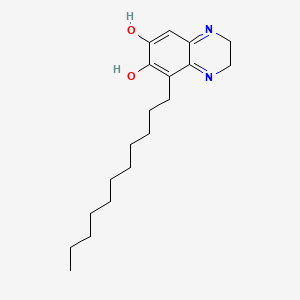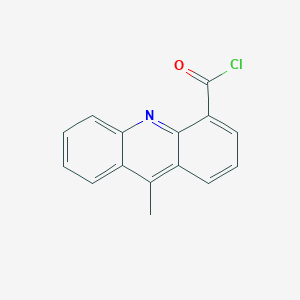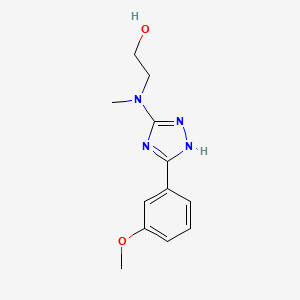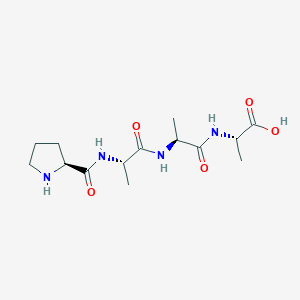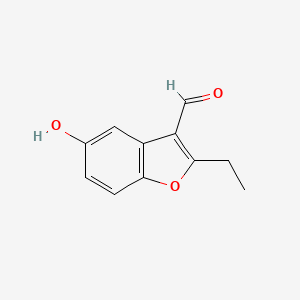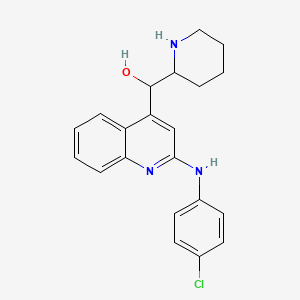
(2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol is a compound known for its potential therapeutic applications, particularly in the treatment of glioblastoma, a type of brain cancer. This compound, also referred to as Vacquinol-1, has shown promise in preclinical studies due to its ability to induce cell death in glioblastoma cells through catastrophic vacuolization .
Vorbereitungsmethoden
The synthesis of (2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol involves several steps. One of the key methods includes the stereoselective synthesis of the active isomers. The compound is a mixture of four stereoisomers due to the presence of two adjacent stereogenic centers. The synthetic route typically involves the isolation and characterization of these individual isomers, followed by their stereoselective synthesis .
Analyse Chemischer Reaktionen
(2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a lead compound in the development of new therapeutic agents.
Biology: The compound has been studied for its effects on cellular processes, particularly in inducing cell death in cancer cells.
Medicine: Its potential as a therapeutic agent for glioblastoma has been a significant focus of research.
Wirkmechanismus
The mechanism of action of (2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol involves its ability to induce cell death in glioblastoma cells through catastrophic vacuolization. This process leads to the formation of large vacuoles within the cells, ultimately causing cell death. The compound targets specific molecular pathways involved in cell survival and proliferation, making it a promising candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
(2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol can be compared with other similar compounds, such as:
(2-(4-Chlorophenyl)-quinolin-4-yl)(piperidin-2-yl)methanol: This compound shares a similar structure but differs in its stereochemistry and specific pharmacokinetic properties.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potential as antitumor agents.
The uniqueness of this compound lies in its specific mechanism of action and its ability to induce cell death through vacuolization, which is not commonly observed in other similar compounds .
Eigenschaften
CAS-Nummer |
50503-68-9 |
|---|---|
Molekularformel |
C21H22ClN3O |
Molekulargewicht |
367.9 g/mol |
IUPAC-Name |
[2-(4-chloroanilino)quinolin-4-yl]-piperidin-2-ylmethanol |
InChI |
InChI=1S/C21H22ClN3O/c22-14-8-10-15(11-9-14)24-20-13-17(16-5-1-2-6-18(16)25-20)21(26)19-7-3-4-12-23-19/h1-2,5-6,8-11,13,19,21,23,26H,3-4,7,12H2,(H,24,25) |
InChI-Schlüssel |
WIASSMAVRJHDCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)C(C2=CC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


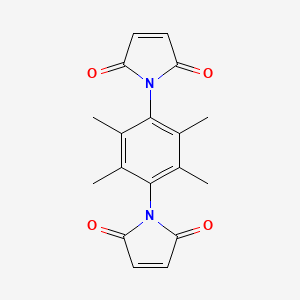
![6-Chloro-N-[(3,4-dichlorophenyl)methyl]pyridazin-3-amine](/img/structure/B12907461.png)


